molecular formula C22H39NO4 B610561 Rosiptor acetate CAS No. 782487-29-0

Rosiptor acetate

Cat. No. B610561
M. Wt: 381.557
InChI Key: CQIBMEIJDDUKHP-BAHZVNHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rosiptor, also known as AQX-​1125 is a potent and selective SHIP1 activator currently in clinical development. AQX-1125 inhibited Akt phosphorylation in SHIP1-proficient but not in SHIP1-deficient cells, reduced cytokine production in splenocytes, inhibited the activation of mast cells and inhibited human leukocyte chemotaxis. AQX-1125 suppresses leukocyte accumulation and inflammatory mediator release in rodent models of pulmonary inflammation and allergy. As shown in the mouse model of LPS-induced lung inflammation, the efficacy of the compound is dependent on the presence of SHIP1. Pharmacological SHIP1 activation may have clinical potential for the treatment of pulmonary inflammatory diseases.

Scientific Research Applications

1. Insulin Sensitizing Activity

The ethyl acetate fraction of Acorus calamus L., similar in function to rosiglitazone (a type of Rosiptor acetate), has shown potential in treating diabetes and cardiovascular complications without body weight gain. It exhibited insulin sensitizing activity and antidiabetic effects, both in vitro and in vivo (Wu et al., 2009).

2. Impact on Obesity

Rosiglitazone, another form of Rosiptor acetate, has been studied for its effects on diet-induced obesity. It has shown potential in suppressing fat accumulation and altering lipid metabolism in experimental models, suggesting its usefulness in managing obesity-related conditions (Hong et al., 2009).

3. Cardiovascular Disease Management

In the context of cardiovascular disease, rosiglitazone, a variant of Rosiptor acetate, appears to have beneficial effects on oxidative stress, which is a key factor in the development and progression of cardiovascular diseases. This suggests its potential utility in managing these conditions (Hamilton et al., 2004).

4. Gene Transcription Modulation

Rosiglitazone also plays a significant role in modulating gene transcription, especially in the context of adipocytes, which could have implications for anti-diabetic drug development (Step et al., 2014).

5. Cancer Research

Recent studies have reported significant anticancer effects of rosiglitazone on various human malignant tumor cells. It can exert anticancer effects both through PPARγ-dependent and PPARγ-independent pathways, suggesting its potential in cancer therapy (Dang et al., 2018).

6. Neuroprotective Effects

Rosiglitazone has shown protective effects against acetaldehyde-induced apoptosis in neuroblastoma cells, indicating potential therapeutic applications for neurodegenerative diseases like Parkinson's disease (Jung et al., 2006).

7. Bone Health

Rosiglitazone has been associated with bone health, specifically in the context of diabetes treatment. It influences bone mineral density and has been shown to affect osteoblast and adipocyte differentiation from bone marrow progenitors (Rzońca et al., 2004).

8. Diabetes and Cognitive Function

Rosiglitazone has been studied for its effects on cognitive function in diabetes. It improves memory and synaptic plasticity in diabetic models, suggesting a novel PPARγ-BDNF molecular signaling mechanism that could be targeted for cognitive impairment therapy (Kariharan et al., 2015).

9. Vascular Function

In patients with type 2 diabetes, rosiglitazone has shown improvements in vascular reactivity and insulin sensitivity, providing insights into its potential benefits in vascular health (Natali et al., 2004).

10. Renal Injury

Rosiglitazone has demonstrated renoprotective effects in hypertensive models, suggesting its potential in preventing the progression of renal injury in hypertension (Bae et al., 2010).

properties

CAS RN

782487-29-0

Product Name

Rosiptor acetate

Molecular Formula

C22H39NO4

Molecular Weight

381.557

IUPAC Name

(1S,3S,4R)-4-((3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methyleneoctahydro-1H-inden-5-yl)-3-(hydroxymethyl)-4-methylcyclohexan-1-ol acetate

InChI

InChI=1S/C20H35NO2.C2H4O2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22;1-2(3)4/h14-18,22-23H,1,4-12,21H2,2-3H3;1H3,(H,3,4)/t14-,15+,16+,17+,18+,19-,20+;/m1./s1

InChI Key

CQIBMEIJDDUKHP-BAHZVNHDSA-N

SMILES

CC(=O)O.C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AQX-​1125;  AQX ​1125;  AQX​1125;  AQX-1125 acetate;  Rosiptor acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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